Cas no 1806156-37-5 (4-Fluoro-3-(trifluoromethoxy)-6-(trifluoromethyl)pyridine-2-carboxaldehyde)

4-Fluoro-3-(trifluoromethoxy)-6-(trifluoromethyl)pyridine-2-carboxaldehyde is a versatile organic compound with significant synthetic utility. Its unique structure, featuring a fluorinated pyridine ring and a trifluoromethyl group, offers exceptional stability and reactivity. This compound is particularly valuable in the synthesis of advanced pharmaceuticals and agrochemicals, where its structural features contribute to improved bioactivity and selectivity.
4-Fluoro-3-(trifluoromethoxy)-6-(trifluoromethyl)pyridine-2-carboxaldehyde structure
1806156-37-5 structure
商品名:4-Fluoro-3-(trifluoromethoxy)-6-(trifluoromethyl)pyridine-2-carboxaldehyde
CAS番号:1806156-37-5
MF:C8H2F7NO2
メガワット:277.095806598663
CID:4829075

4-Fluoro-3-(trifluoromethoxy)-6-(trifluoromethyl)pyridine-2-carboxaldehyde 化学的及び物理的性質

名前と識別子

    • 4-Fluoro-3-(trifluoromethoxy)-6-(trifluoromethyl)pyridine-2-carboxaldehyde
    • インチ: 1S/C8H2F7NO2/c9-3-1-5(7(10,11)12)16-4(2-17)6(3)18-8(13,14)15/h1-2H
    • InChIKey: BVHWADFTEOFVGV-UHFFFAOYSA-N
    • ほほえんだ: FC1=CC(C(F)(F)F)=NC(C=O)=C1OC(F)(F)F

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 10
  • 重原子数: 18
  • 回転可能化学結合数: 2
  • 複雑さ: 303
  • 疎水性パラメータ計算基準値(XlogP): 2.8
  • トポロジー分子極性表面積: 39.2

4-Fluoro-3-(trifluoromethoxy)-6-(trifluoromethyl)pyridine-2-carboxaldehyde 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A029099234-1g
4-Fluoro-3-(trifluoromethoxy)-6-(trifluoromethyl)pyridine-2-carboxaldehyde
1806156-37-5 97%
1g
$1,504.90 2022-04-01

4-Fluoro-3-(trifluoromethoxy)-6-(trifluoromethyl)pyridine-2-carboxaldehyde 関連文献

4-Fluoro-3-(trifluoromethoxy)-6-(trifluoromethyl)pyridine-2-carboxaldehydeに関する追加情報

Introduction to 4-Fluoro-3-(trifluoromethoxy)-6-(trifluoromethyl)pyridine-2-carboxaldehyde (CAS No. 1806156-37-5)

4-Fluoro-3-(trifluoromethoxy)-6-(trifluoromethyl)pyridine-2-carboxaldehyde, identified by its CAS number 1806156-37-5, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyridine class of heterocyclic aromatic compounds, characterized by a nitrogen atom incorporated into a six-membered ring structure. The presence of multiple fluorinated substituents, including a fluoro group, two trifluoromethoxy groups, and a trifluoromethyl group, imparts unique electronic and steric properties that make it a valuable intermediate in the synthesis of biologically active molecules.

The structural features of 4-Fluoro-3-(trifluoromethoxy)-6-(trifluoromethyl)pyridine-2-carboxaldehyde contribute to its utility in drug discovery and development. Fluoro substitution is widely recognized for its ability to enhance metabolic stability, improve binding affinity to biological targets, and modulate pharmacokinetic profiles of pharmaceutical agents. The trifluoromethoxy and trifluoromethyl groups further enhance these properties by introducing electron-withdrawing effects and steric hindrance, which can fine-tune the interactions between the compound and its intended biological receptors.

In recent years, there has been a surge in research focused on the development of novel therapeutic agents targeting complex diseases such as cancer, inflammation, and neurodegenerative disorders. The aldehyde functionality at the 2-position of the pyridine ring in 4-Fluoro-3-(trifluoromethoxy)-6-(trifluoromethyl)pyridine-2-carboxaldehyde serves as a versatile handle for further chemical modifications. This allows medicinal chemists to readily incorporate additional functional groups or link the compound to other pharmacophores through condensation reactions, forming Schiff bases or other heterocyclic derivatives with enhanced biological activity.

One of the most compelling applications of this compound lies in its role as a key intermediate in the synthesis of small-molecule inhibitors targeting enzyme-catalyzed pathways. For instance, recent studies have demonstrated its utility in generating inhibitors of kinases and other enzymes involved in cancer signaling pathways. The fluorinated pyridine scaffold provides a scaffold that can be optimized for selective binding to active sites of these enzymes, potentially leading to the development of next-generation anticancer agents with improved efficacy and reduced side effects.

The influence of fluorine atoms on the electronic properties of organic molecules has been extensively studied and well-documented. In the case of 4-Fluoro-3-(trifluoromethoxy)-6-(trifluoromethyl)pyridine-2-carboxaldehyde, the electron-withdrawing nature of these substituents can modulate the reactivity of the aldehyde group, making it more or less susceptible to nucleophilic addition depending on the reaction conditions. This tunability is particularly valuable in synthetic chemistry, where precise control over reaction outcomes is essential for generating complex molecular architectures.

Moreover, the compound’s structural motif has been explored in the context of developing ligands for G-protein coupled receptors (GPCRs), which are critical targets for many therapeutic interventions. The combination of fluorine substituents with other functional groups can create molecules that exhibit high affinity and selectivity for specific GPCRs, thereby enabling the design of drugs that modulate neurotransmitter or hormone signaling pathways with minimal off-target effects.

Recent advances in computational chemistry have further enhanced the utility of 4-Fluoro-3-(trifluoromethoxy)-6-(trifluoromethyl)pyridine-2-carboxaldehyde as a building block for drug discovery. Molecular modeling studies have shown that its scaffold can be effectively used to design ligands with optimized binding profiles against a wide range of biological targets. These studies often involve virtual screening campaigns, where large libraries of computationally generated analogs are evaluated for their potential binding affinity using docking algorithms. The results from such studies can guide experimental efforts toward synthesizing more potent and selective drug candidates.

The role of this compound in fragment-based drug design has also been highlighted in recent literature. Fragment-based approaches involve identifying small molecular fragments that bind weakly but specifically to target proteins, which are then chemically elaborated into lead compounds through iterative cycles of synthesis and testing. The structural features of 4-Fluoro-3-(trifluoromethoxy)-6-(trifluoromethyl)pyridine-2-carboxaldehyde, particularly its fluorinated pyridine core, make it an attractive candidate for generating such fragments due to its ability to interact favorably with hydrophobic pockets or aromatic residues in protein binding sites.

In conclusion, 4-Fluoro-3-(trifluoromethoxy)-6-(trifluoromethyl)pyridine-2-carboxaldehyde (CAS No. 1806156-37-5) represents a promising intermediate in pharmaceutical chemistry with diverse applications across drug discovery and development pipelines. Its unique structural features, including multiple fluorinated substituents and an aldehyde functional group, provide a versatile platform for generating biologically active molecules with enhanced pharmacological properties. As research continues to uncover new therapeutic targets and synthetic methodologies, this compound is poised to play an increasingly important role in the design and optimization of next-generation pharmaceutical agents.

おすすめ記事

推奨される供給者
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jinan Hanyu Chemical Co.,Ltd.
Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Taian Jiayue Biochemical Co., Ltd
Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Wuhan ChemNorm Biotech Co.,Ltd.
PRIBOLAB PTE.LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
PRIBOLAB PTE.LTD